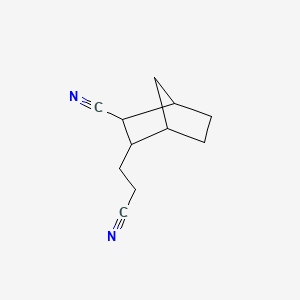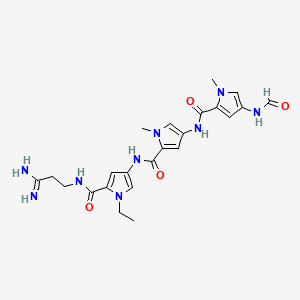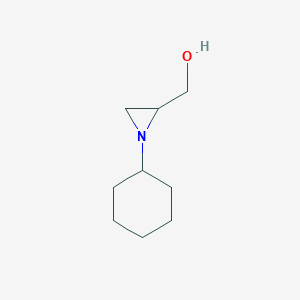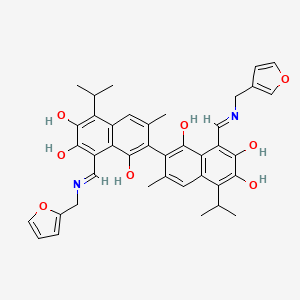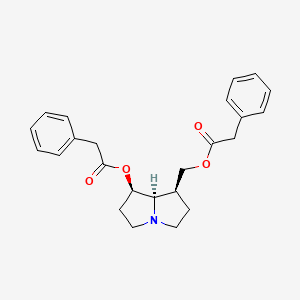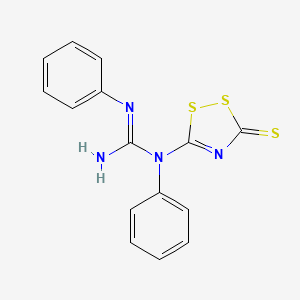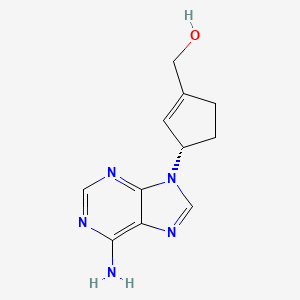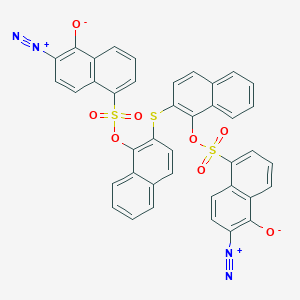
1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, thiodi-1,2-naphthalenediyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, thiodi-1,2-naphthalenediyl ester is a complex organic compound with a unique structure
Métodos De Preparación
The synthesis of 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, thiodi-1,2-naphthalenediyl ester involves multiple steps, including esterification, coupling, and diazotization reactions. The process typically requires specialized organic synthesis techniques and conditions. Industrial production methods may involve the use of automated reactors and precise control of reaction parameters to ensure high yield and purity .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter its functional groups, leading to new derivatives.
Substitution: The diazo group can participate in substitution reactions, often with nucleophiles, to form new compounds. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Aplicaciones Científicas De Investigación
1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, thiodi-1,2-naphthalenediyl ester has several scientific research applications:
Chemistry: It is used in the synthesis of dyes and pigments due to its chromophoric properties.
Biology: It may be used as a reagent in biochemical assays and studies involving enzyme interactions.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The diazo group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar compounds include other naphthalenesulfonic acid derivatives and diazo compounds. What sets 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, thiodi-1,2-naphthalenediyl ester apart is its unique combination of functional groups, which confer distinct reactivity and application potential. Examples of similar compounds are:
Propiedades
Número CAS |
68901-25-7 |
|---|---|
Fórmula molecular |
C40H22N4O8S3 |
Peso molecular |
782.8 g/mol |
Nombre IUPAC |
2-diazonio-5-[2-[1-(6-diazonio-5-oxidonaphthalen-1-yl)sulfonyloxynaphthalen-2-yl]sulfanylnaphthalen-1-yl]oxysulfonylnaphthalen-1-olate |
InChI |
InChI=1S/C40H22N4O8S3/c41-43-31-19-17-27-29(37(31)45)11-5-13-35(27)54(47,48)51-39-25-9-3-1-7-23(25)15-21-33(39)53-34-22-16-24-8-2-4-10-26(24)40(34)52-55(49,50)36-14-6-12-30-28(36)18-20-32(44-42)38(30)46/h1-22H |
Clave InChI |
DARRPGLRJQJARX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2OS(=O)(=O)C3=CC=CC4=C3C=CC(=C4[O-])[N+]#N)SC5=C(C6=CC=CC=C6C=C5)OS(=O)(=O)C7=CC=CC8=C7C=CC(=C8[O-])[N+]#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


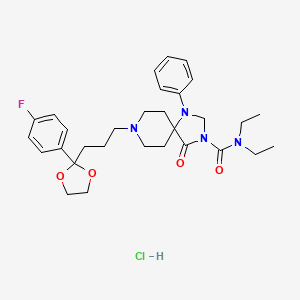
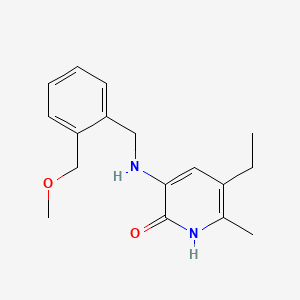
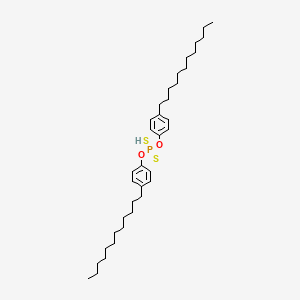
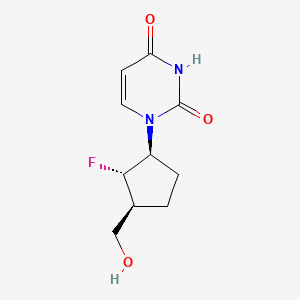
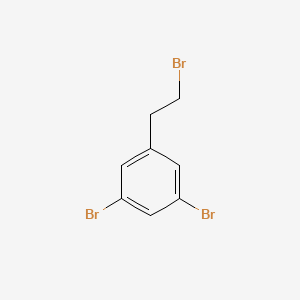
![Urea, N,N''-(methylphenylene)bis[N'-[3-(triethoxysilyl)propyl]-](/img/structure/B15195189.png)
![5-Hydroxy-6-methyl-3,3a,4,5-tetrahydro-2h-cyclopenta[de]thiochromene-4-carboxamide](/img/structure/B15195192.png)
